molecular formula C4H12Cl2N2O2 B556110 (r)-2,4-Diaminobutanoic acid dihydrochloride CAS No. 127531-11-7

(r)-2,4-Diaminobutanoic acid dihydrochloride

Cat. No.: B556110
CAS No.: 127531-11-7
M. Wt: 191.05 g/mol
InChI Key: CKAAWCHIBBNLOJ-HWYNEVGZSA-N
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Description

®-2,4-Diaminobutanoic acid dihydrochloride is a chiral amino acid derivative with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,4-Diaminobutanoic acid dihydrochloride typically involves the chiral resolution of racemic mixtures or the use of chiral starting materials. One common method includes the reduction of ®-2,5-diaminopentanoic acid hydrochloride using lithium aluminum hydride . The reaction conditions usually require an inert atmosphere and low temperatures to ensure the stability of the chiral centers.

Industrial Production Methods

Industrial production of ®-2,4-Diaminobutanoic acid dihydrochloride often involves large-scale chiral resolution techniques or enzymatic methods to achieve high enantiomeric purity. These methods are optimized for cost-effectiveness and scalability, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

®-2,4-Diaminobutanoic acid dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically results in the formation of primary amines.

Scientific Research Applications

®-2,4-Diaminobutanoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2,4-Diaminobutanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context, and influences various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2,4-Diaminobutanoic acid dihydrochloride is unique due to its specific chiral configuration and the presence of two amino groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of ®-2,4-Diaminobutanoic acid dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2,4-diaminobutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAAWCHIBBNLOJ-HWYNEVGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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